molecular formula C14H21NO2 B13599353 Methyl 4-amino-4-(4-isopropylphenyl)butanoate

Methyl 4-amino-4-(4-isopropylphenyl)butanoate

Cat. No.: B13599353
M. Wt: 235.32 g/mol
InChI Key: IBGWOOTYFTZEQZ-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-(4-isopropylphenyl)butanoate is an organic compound with the molecular formula C14H21NO2 It is a derivative of butanoic acid and contains an amino group and an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-4-(4-isopropylphenyl)butanoate typically involves the esterification of 4-amino-4-(4-isopropylphenyl)butanoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-(4-isopropylphenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 4-amino-4-(4-isopropylphenyl)butanoic acid.

    Reduction: The major product is 4-amino-4-(4-isopropylphenyl)butanol.

    Substitution: The products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

Methyl 4-amino-4-(4-isopropylphenyl)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-4-(4-isopropylphenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-4-(4-methylphenyl)butanoate
  • Methyl 4-amino-4-(4-ethylphenyl)butanoate
  • Methyl 4-amino-4-(4-tert-butylphenyl)butanoate

Uniqueness

Methyl 4-amino-4-(4-isopropylphenyl)butanoate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

methyl 4-amino-4-(4-propan-2-ylphenyl)butanoate

InChI

InChI=1S/C14H21NO2/c1-10(2)11-4-6-12(7-5-11)13(15)8-9-14(16)17-3/h4-7,10,13H,8-9,15H2,1-3H3

InChI Key

IBGWOOTYFTZEQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CCC(=O)OC)N

Origin of Product

United States

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